N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-isopropoxybenzamide
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Description
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-isopropoxybenzamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in regulating cellular differentiation, development, and metabolism .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of the PPARδ . It binds to the receptor, occupying the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
Given the role of pparδ, it can be inferred that the compound may influence pathways related to cellular differentiation, development, and metabolism .
Pharmacokinetics
General properties such as absorption, distribution, metabolism, and excretion (adme) are critical factors that influence the compound’s bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide-ranging roles of PPARδ in cellular processes. The specific effects would depend on the context of the cell type and physiological conditions .
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-16(2)27-20-9-7-18(8-10-20)21(24)22-12-14-28(25,26)23-13-11-17-5-3-4-6-19(17)15-23/h3-10,16H,11-15H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBSVFVTIIMWGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.